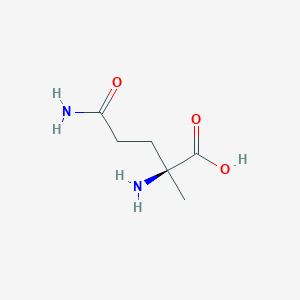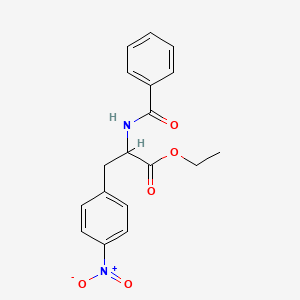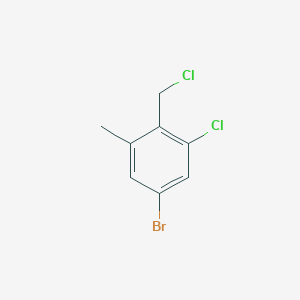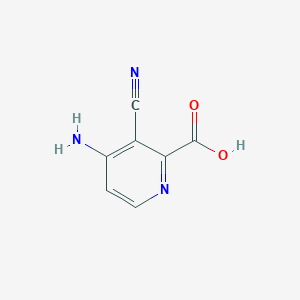
4-Amino-3-cyanopicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-cyanopicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4-position and a cyano group at the 3-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyanopicolinic acid typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Amino-3-cyanopicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted picolinic acids. These products can have different properties and applications depending on the functional groups introduced.
科学的研究の応用
4-Amino-3-cyanopicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes .
作用機序
The mechanism of action of 4-Amino-3-cyanopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites on proteins, affecting their function. This compound can also participate in pathways involving the synthesis and degradation of other molecules, influencing various biological processes .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Amino-3-cyanopicolinic acid include:
- 4-Amino-3-cyanopyridine
- 4-Amino-3-cyanobenzoic acid
- 4-Amino-3-cyanopyrimidine
Comparison
Compared to these similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as specific enzyme inhibition or material synthesis .
特性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC名 |
4-amino-3-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,(H2,9,10)(H,11,12) |
InChIキー |
ILDXEKNQLKCLFT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)





![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)

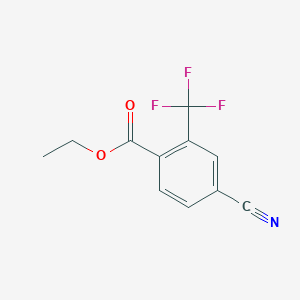
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)

